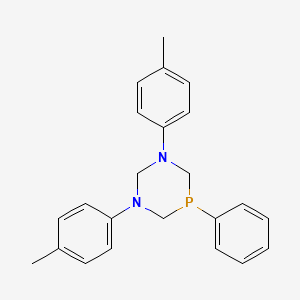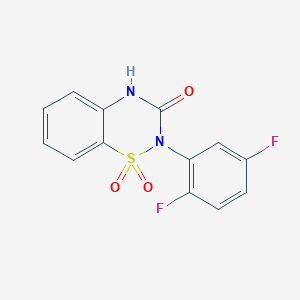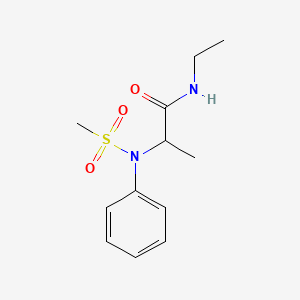![molecular formula C12H19NOS B12493755 2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol](/img/structure/B12493755.png)
2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL is an organic compound with the molecular formula C12H19NOS It is a secondary alcohol with a methylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzylamine with 2-methylpropan-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a base like sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylsulfanylphenyl)propan-1-ol
- 4-(Methylsulfanyl)benzylamine
- 2-Methylpropan-1-ol
Uniqueness
2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL is unique due to the presence of both a methylsulfanyl group and an amino group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-methyl-2-[(4-methylsulfanylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NOS/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
KNKMTUVJENQSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12493682.png)
![4-(5-bromothiophen-2-yl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493689.png)
![2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12493698.png)

phosphonium](/img/structure/B12493709.png)
![Methyl 5-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12493715.png)
![Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide](/img/structure/B12493717.png)
![4,12-dibenzyl-8-(2,3-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12493724.png)

![1-(3,4-dimethylphenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12493740.png)
![Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B12493748.png)
![N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B12493762.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12493774.png)
